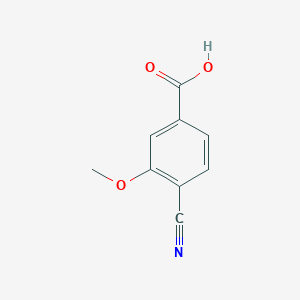

4-Cyano-3-methoxybenzoic acid

CAS No.: 102362-00-5

Cat. No.: VC4044053

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102362-00-5 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 4-cyano-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | MBHJRZMASFIJBE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-cyano-3-methoxybenzoic acid is C₉H₇NO₃, with a molecular weight of 189.16 g/mol. Its structure consists of a benzoic acid backbone substituted with a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 4. The methoxy group acts as an electron-donating moiety, activating the ring toward electrophilic substitution, while the cyano group withdraws electrons, creating a polarized electronic environment. This duality influences the compound’s acidity (predicted pKa ~2.8 for the carboxylic acid group) and solubility profile (moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide) .

Synthetic Methodologies

Laboratory-Scale Synthesis

While no explicit protocol for 4-cyano-3-methoxybenzoic acid is documented in accessible literature, synthetic routes can be extrapolated from analogous compounds. A plausible pathway involves:

-

Nitration of 3-methoxybenzoic acid: Introduction of a nitro group at position 4 using nitric acid in sulfuric acid.

-

Reduction to amine: Catalytic hydrogenation or use of Fe/HCl to convert the nitro group to an amine.

-

Diazotization and cyanation: Treatment with NaNO₂/HCl to form a diazonium salt, followed by a Sandmeyer reaction with CuCN to install the cyano group.

Industrial Production Considerations

Large-scale synthesis would prioritize cost efficiency and yield optimization. Continuous flow reactors could enhance nitration and diazotization steps, minimizing decomposition risks. Purification might involve crystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility .

Physicochemical Properties

Comparative data with structurally similar compounds provides insights into its expected properties:

The methoxy group enhances solubility in ethers and alcohols compared to methyl or chloro analogs .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to the ortho and para positions. For example, bromination would likely occur at position 5 or 6, while sulfonation would favor position 5. The cyano group’s electron-withdrawing effect moderates reactivity, requiring milder conditions than unsubstituted benzoic acids.

Nucleophilic Reactions

The cyano group participates in nucleophilic additions. For instance:

-

Hydrolysis: Under acidic conditions, the cyano group converts to a carboxylic acid, yielding 3-methoxy-4-carboxybenzoic acid.

-

Reduction: LiAlH₄ reduces the cyano group to an amine, forming 4-amino-3-methoxybenzoic acid, a potential precursor for azo dyes.

Biological Activity and Applications

Though direct studies are scarce, the structural motifs suggest potential bioactivity:

-

Antimicrobial potential: Cyano and methoxy groups are present in inhibitors of bacterial dihydrofolate reductase. For example, the analog 2-chloro-4-cyano-3-methoxybenzoic acid shows moderate activity against Gram-positive pathogens.

-

Enzyme inhibition: The carboxylic acid moiety enables binding to metalloenzymes, analogous to 4-cyano-3-methylbenzoic acid’s interaction with urease (IC₅₀ ~18 µM) .

Comparative Analysis with Analogous Compounds

4-Cyano-3-methylbenzoic Acid

-

Key difference: Methyl vs. methoxy substituent.

-

Impact: Methyl’s lower polarity reduces solubility but increases thermal stability (boiling point 349.1°C vs. ~350°C predicted for methoxy analog).

2-Chloro-4-cyano-3-methoxybenzoic Acid

-

Key difference: Chloro substituent at position 2.

-

Impact: Chlorine’s steric bulk hinders electrophilic substitution at position 5, altering reaction pathways compared to the unchlorinated derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume